What are the physical and chemical properties of Methyl ethyl ketone semicarbazone?
What are the physical and chemical properties of Methyl ethyl ketone semicarbazone?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of methyl ethyl ketone semicarbazone (MEKSC). It includes a summary of its key characteristics, detailed experimental protocols for its synthesis and characterization, and visual representations of the underlying chemical processes. This document is intended to be a valuable resource for professionals in research, science, and drug development who are working with or interested in this compound.
Physical and Chemical Properties
Methyl ethyl ketone semicarbazone is the product of a condensation reaction between methyl ethyl ketone (MEK) and semicarbazide (B1199961). It is a solid at room temperature and exhibits solubility in polar solvents.[1]
Quantitative Data
The following tables summarize the key physical and chemical properties of methyl ethyl ketone semicarbazone and its parent ketone, methyl ethyl ketone.
Table 1: Physical and Chemical Properties of Methyl Ethyl Ketone Semicarbazone
| Property | Value | Reference(s) |
| IUPAC Name | [(E)-butan-2-ylideneamino]urea | [1] |
| CAS Number | 624-46-4 | [2][3] |
| Molecular Formula | C₅H₁₁N₃O | [2][3] |
| Molecular Weight | 129.16 g/mol | [1] |
| Melting Point | 140 °C | [2] |
| Boiling Point | 239.23 °C (rough estimate) | [3] |
| Appearance | Solid | [1] |
| Solubility | Soluble in polar solvents like ethanol (B145695) and water. | [1] |
Table 2: Physical and Chemical Properties of Methyl Ethyl Ketone
| Property | Value | Reference(s) |
| CAS Number | 78-93-3 | [4] |
| Molecular Formula | C₄H₈O | [4] |
| Molecular Weight | 72.11 g/mol | [4] |
| Melting Point | -86 °C | [5] |
| Boiling Point | 80 °C | [5] |
| Density | 0.805 g/mL at 20 °C | [4] |
| Solubility in Water | 29 g/100 mL at 20 °C | [5] |
| Appearance | Colorless liquid | [4] |
Experimental Protocols
This section outlines the detailed methodologies for the synthesis and characterization of methyl ethyl ketone semicarbazone.
Synthesis of Methyl Ethyl Ketone Semicarbazone
This protocol is based on the general procedure for the synthesis of semicarbazones from ketones.[3]
Materials:
-
Semicarbazide hydrochloride
-
Anhydrous sodium acetate (B1210297)
-
Ethanol
-
Methyl ethyl ketone (2-butanone)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Cold ethanol for washing
-
Vacuum oven
Procedure:
-
To a stirring suspension of semicarbazide hydrochloride (1.00 eq.) in ethanol, add anhydrous sodium acetate (1.30 eq.).
-
Heat the resulting suspension to reflux and stir for 1 hour.
-
Filter the suspension while hot and transfer the filtrate to a new flask.
-
Add methyl ethyl ketone (0.90 eq.) to the filtrate.
-
Heat the reaction mixture to reflux and stir for 2 hours.
-
Allow the reaction to cool to room temperature and let it stand overnight to facilitate precipitation.
-
Filter the resulting suspension and wash the solid product with cold ethanol (3 x 50 mL).
-
Collect the solid and dry it under reduced pressure in a vacuum oven at 60 °C to yield the final product.
Purification by Recrystallization
If further purification is necessary, the crude methyl ethyl ketone semicarbazone can be recrystallized.[6]
Materials:
-
Crude methyl ethyl ketone semicarbazone
-
Ethanol
-
Water
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the crude semicarbazone derivative in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Slowly add hot water to the solution until it becomes slightly turbid.
-
If turbidity persists, add a small amount of hot ethanol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and wash with a cold ethanol/water mixture.
-
Dry the crystals, and the success of the recrystallization can be verified by measuring the melting point.[6]
Characterization
The synthesized methyl ethyl ketone semicarbazone can be characterized using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: An FT-IR spectrum will reveal key functional groups. Expected characteristic peaks include N-H stretching (urea) in the range of 3200-3400 cm⁻¹, C=O stretching (amide) between 1660-1680 cm⁻¹, and C=N stretching (imine) from 1590-1610 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), the methyl group attached to the imine carbon (a singlet), and the N-H protons of the semicarbazide moiety (broad signals).
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the urea, the imine carbon, and the carbons of the methyl and ethyl groups. A reference to a ¹³C NMR spectrum for this compound exists in the literature.[7]
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak. Common fragmentation patterns for semicarbazones involve the initial loss of HNCO, NH₂CONH₂, or NH₂CONH.[8] For ketones, major fragmentation occurs via cleavage of the C-C bonds adjacent to the carbonyl group.[9]
Visualizations
The following diagrams illustrate the key chemical processes involved with methyl ethyl ketone semicarbazone.
Caption: Synthesis of Methyl Ethyl Ketone Semicarbazone.
Caption: Experimental Workflow for MEKSC.
References
- 1. Methyl ethyl ketone semicarbazone (75039-23-5) for sale [vulcanchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. Methyl Ethyl Ketone | C4H8O | CID 6569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICSC 0179 - METHYL ETHYL KETONE [inchem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. The mass spectrometry of semicarbazones of αβ-unsaturated aldehydes and ketones, and of some related compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
